4-(4-Hydroxyanilino)benzene-1,3-diol

Beschreibung

Eigenschaften

Molekularformel |

C12H11NO3 |

|---|---|

Molekulargewicht |

217.22 g/mol |

IUPAC-Name |

4-(4-hydroxyanilino)benzene-1,3-diol |

InChI |

InChI=1S/C12H11NO3/c14-9-3-1-8(2-4-9)13-11-6-5-10(15)7-12(11)16/h1-7,13-16H |

InChI-Schlüssel |

ZFKWYJVNSUDRKM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1NC2=C(C=C(C=C2)O)O)O |

Herkunft des Produkts |

United States |

An In-Depth Technical Guide to 4-(4-Hydroxyanilino)benzene-1,3-diol

An Examination of its Putative Chemical Properties and Therapeutic Potential within the Aminophenol-Substituted Resorcinol Class

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of 4-(4-Hydroxyanilino)benzene-1,3-diol, a substituted aminophenol derivative of resorcinol. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a predictive framework for its characteristics by examining the well-documented chemistry of its core moieties: resorcinol (benzene-1,3-diol) and p-aminophenol. The guide explores the anticipated physicochemical properties, spectroscopic signatures, and potential synthetic routes. Furthermore, it delves into the prospective biological activities and mechanisms of action, drawing parallels with structurally related compounds that have demonstrated relevance in medicinal chemistry. This whitepaper aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of novel aminophenol-substituted resorcinol derivatives.

Introduction: Unveiling a Molecule of Interest

4-(4-Hydroxyanilino)benzene-1,3-diol emerges as a molecule of significant interest at the intersection of established pharmacophores. Its structure marries the bio-functional resorcinol scaffold with the well-known p-aminophenol moiety, suggesting a potential for synergistic or novel biological activities. Resorcinol and its derivatives are recognized for their antiseptic, keratolytic, and resin-forming properties.[1] Conversely, p-aminophenol is a key building block in the synthesis of many analgesic and antipyretic drugs. The combination of these two entities in a single molecule warrants a thorough investigation of its chemical behavior and therapeutic promise.

This guide will proceed by first dissecting the known properties of its constituent parts to build a coherent profile for the target compound.

Predicted Physicochemical Properties

A summary of the predicted and known physicochemical properties of 4-(4-Hydroxyanilino)benzene-1,3-diol and its core components is presented in Table 1. These predictions are derived from established chemical principles and data from structurally analogous compounds.

| Property | 4-(4-Hydroxyanilino)benzene-1,3-diol (Predicted) | Resorcinol (Benzene-1,3-diol) | p-Aminophenol |

| Molecular Formula | C₁₂H₁₁NO₃ | C₆H₆O₂[1] | C₆H₇NO |

| Molecular Weight | 217.22 g/mol | 110.11 g/mol [1] | 109.13 g/mol |

| Appearance | Likely a crystalline solid, may discolor upon exposure to air and light. | White crystalline solid, turns pink on exposure to light or air.[2] | White or off-white crystalline powder. |

| Melting Point (°C) | Estimated > 200 (decomposition likely) | 109-112[2] | 186-189 |

| Solubility | Predicted to be sparingly soluble in water, soluble in polar organic solvents (e.g., ethanol, acetone, DMSO). | Soluble in water, ethanol, ether.[1][2] | Sparingly soluble in cold water, soluble in hot water and ethanol. |

| pKa | Multiple pKa values are expected due to the three hydroxyl groups and the amino group. The phenolic hydroxyls are anticipated to have pKa values in the range of 9-11, while the anilinic nitrogen will have a lower pKa. | 9.15[1] | 10.3 (phenolic OH), 5.5 (amino group) |

| LogP | Estimated to be in the range of 1.5 - 2.5, indicating moderate lipophilicity. | 0.8 | 0.04 |

Spectroscopic Characterization: A Predictive Overview

The structural elucidation of 4-(4-Hydroxyanilino)benzene-1,3-diol would rely on a combination of spectroscopic techniques. The anticipated spectral data are as follows:

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for the functional groups present:

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl groups.

-

N-H Stretching: A moderate absorption around 3300-3400 cm⁻¹ from the secondary amine.

-

Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Several sharp bands in the 1450-1600 cm⁻¹ region.[3][4]

-

C-N Stretching: A band in the 1250-1350 cm⁻¹ range.

-

C-O Stretching: Strong absorptions between 1150 and 1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be complex due to the two substituted benzene rings. Aromatic protons would likely appear as a series of multiplets in the 6.0-7.5 ppm range. The hydroxyl and amine protons would present as broad singlets, with their chemical shifts being concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR would display distinct signals for the aromatic carbons, with those bonded to hydroxyl and amino groups shifted downfield (140-160 ppm). The remaining aromatic carbons would resonate in the 100-130 ppm region.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) at m/z 217. The fragmentation pattern would likely involve the loss of hydroxyl groups and cleavage of the C-N bond, providing further structural confirmation.

Synthesis and Reactivity

Proposed Synthetic Pathway

A potential synthesis could involve the nucleophilic aromatic substitution of a suitably activated resorcinol derivative with p-aminophenol. For instance, the Buchwald-Hartwig amination of 4-haloresorcinol with p-aminophenol in the presence of a palladium catalyst and a suitable base would be a viable approach.

Figure 1: Proposed synthesis of 4-(4-Hydroxyanilino)benzene-1,3-diol.

Chemical Reactivity

The reactivity of 4-(4-Hydroxyanilino)benzene-1,3-diol is predicted to be governed by its electron-rich aromatic rings and the multiple nucleophilic/electrophilic sites.

-

Oxidation: The phenol and aniline moieties make the molecule susceptible to oxidation, potentially forming quinone-imine structures. This is a critical consideration for its stability and handling.

-

Electrophilic Aromatic Substitution: The hydroxyl and amino groups are strongly activating and ortho-, para-directing. Therefore, the molecule is expected to be highly reactive towards electrophiles, with substitution occurring at the positions ortho and para to the existing activating groups.

-

Acylation and Alkylation: The hydroxyl and amino groups can be readily acylated or alkylated to produce a variety of derivatives with modified physicochemical and biological properties.

Potential Biological Activity and Therapeutic Applications

The structural components of 4-(4-Hydroxyanilino)benzene-1,3-diol suggest several avenues for biological activity, making it a compound of interest for drug discovery.

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant activity, which is attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The presence of three hydroxyl groups in the target molecule suggests a high potential for free radical scavenging.

Anticancer Potential

Many phenolic and aminophenolic compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression. The resorcinol scaffold is found in a class of anticancer agents.[1]

Enzyme Inhibition

The structure of 4-(4-Hydroxyanilino)benzene-1,3-diol makes it a candidate for inhibiting various enzymes. For instance, it could potentially inhibit tyrosinase, an enzyme involved in melanin production, suggesting applications in treating hyperpigmentation disorders. Furthermore, derivatives of benzene-1,3-diol have been investigated as inhibitors of enzymes like Hsp90.[5]

Sources

Spectroscopic Analysis of 4-(4-Hydroxyanilino)benzene-1,3-diol: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

The compound 4-(4-Hydroxyanilino)benzene-1,3-diol (C₁₂H₁₁NO₃, MW: 217.22 g/mol ) is a structurally complex diphenylamine derivative featuring a 1,2,4-trisubstituted resorcinol ring and a para-substituted phenol ring. As a highly potent tyrosinase inhibitor, its precise structural integrity is critical for its efficacy in dermatological and neuroprotective applications. This whitepaper outlines a multidimensional, self-validating spectroscopic workflow—encompassing UV-Vis, FTIR, High-Resolution NMR, and LC-MS/MS—designed to unequivocally characterize its chemical architecture and electronic environment.

Introduction & Pharmacological Context

Resorcinol derivatives, particularly those substituted at the 4-position, have emerged as highly potent tyrosinase inhibitors. They frequently outperform standard agents like kojic acid in regulating melanogenesis and are currently being investigated for the treatment of hyperpigmentation and neurodegenerative disorders such as Parkinson's disease . The pharmacological efficacy of these compounds is strictly dictated by their structural conformation; the specific arrangement of the hydroxyl groups controls their binding affinity within the metalloenzyme's active site . Consequently, rigorous orthogonal spectroscopic validation is mandatory to ensure that the physical and spectral properties remain consistent across synthesized batches .

Analytical Strategy & Workflow

As an application scientist, I design analytical pipelines not as isolated tests, but as a self-validating system . The electronic data from UV-Vis must align with the vibrational data from FTIR, which in turn must corroborate the atomic connectivity mapped by NMR and the exact mass determined by LC-MS/MS.

Multidimensional spectroscopic workflow for orthogonal structural validation.

UV-Visible Spectrophotometry: Electronic Environment

Causality: The molecule features two distinct aromatic systems coupled via a secondary amine bridge, creating an extended conjugated system. The lone pair on the bridging nitrogen can delocalize into either aromatic ring. We select methanol as the primary solvent for its ability to stabilize these transitions without masking the critical 200–300 nm region. A secondary scan in an alkaline medium (0.1 M NaOH) is performed to intentionally deprotonate the phenolic hydroxyl groups; the resulting phenoxide ions act as strong auxochromes, triggering a predictable bathochromic (red) shift that validates the presence of acidic -OH groups.

Experimental Protocol:

-

Prepare a 10 µM stock solution of the analyte in spectroscopic-grade methanol.

-

Perform baseline correction using a pure methanol blank in a matched 1 cm quartz cuvette.

-

Scan from 200 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

-

Repeat the procedure using 0.1 M NaOH as the solvent to observe the ionization-induced shifts.

Table 1: UV-Vis Absorption Data

| Solvent | Transition Type | Molar Absorptivity ( | |

| Methanol | 285 | ~18,500 L·mol⁻¹·cm⁻¹ | |

| Methanol | 320 | ~12,000 L·mol⁻¹·cm⁻¹ | |

| 0.1 M NaOH | 305, 345 | Phenoxide bathochromic shift | ~22,000 L·mol⁻¹·cm⁻¹ |

FTIR Spectroscopy: Vibrational Fingerprinting

Causality: While NMR provides atomic connectivity, FTIR is indispensable for characterizing the hydrogen-bonding network. The presence of three hydroxyl groups and one secondary amine creates a complex web of intra- and intermolecular hydrogen bonds. We utilize solid-state KBr pelleting rather than solution-phase IR; dissolving the compound would disrupt its native crystalline hydrogen-bonding lattice, altering the vibrational frequencies of the critical O-H and N-H stretching bands.

Experimental Protocol:

-

Desiccate the analyte and anhydrous KBr powder for 24 hours prior to analysis.

-

Mill 2 mg of the analyte with 200 mg of KBr in an agate mortar to achieve a homogenous, fine powder.

-

Press the mixture under 10 tons of pressure for 2 minutes to form a translucent pellet.

-

Acquire spectra from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 64 scans) against a pure KBr background.

Table 2: Key FTIR Vibrational Assignments

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3350 (broad) | O-H (Phenolic) | Stretching (Intermolecular H-bonded) |

| 3280 (sharp) | N-H (Secondary Amine) | Stretching (Often overlaps with O-H base) |

| 1610, 1515 | C=C (Aromatic) | Ring stretching |

| 1240 | C-O (Phenolic) | Stretching |

| 1310 | C-N (Aryl Amine) | Stretching |

| 825 | C-H (p-substituted ring) | Out-of-plane bending |

High-Resolution NMR: Elucidating the Carbon Framework

Causality: To unambiguously map the carbon framework, we must resolve the specific substitution patterns of both rings. The 1,2,4-trisubstitution of the resorcinol moiety and the para-substitution of the phenol ring generate distinct spin-spin splitting systems. We specifically select DMSO-d₆ as the solvent. Unlike CDCl₃, DMSO-d₆ forms strong intermolecular hydrogen bonds with the analyte's hydroxyl and amine protons, drastically reducing their chemical exchange rate. This allows the -OH and -NH protons to be observed as sharp, distinct singlets rather than a broad, indistinguishable baseline hump.

Experimental Protocol:

-

Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Acquire ¹H NMR spectra at 600 MHz using a standard 30° pulse program (zg30), 16 scans, and a 2-second relaxation delay at 298 K.

-

Acquire ¹³C NMR spectra at 150 MHz using proton decoupling (zgpg30), minimum 1024 scans, to ensure adequate signal-to-noise ratios for the quaternary carbons attached to heteroatoms.

Table 3: ¹H NMR Data (DMSO-d₆, 600 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.45 | Singlet | 1H | -OH (Resorcinol C-1 or C-3) |

| 9.20 | Singlet | 1H | -OH (Resorcinol C-3 or C-1) |

| 8.95 | Singlet | 1H | -OH (p-Phenol C-4') |

| 7.35 | Singlet | 1H | -NH- (Amine bridge) |

| 6.85 | Doublet (J=8.5 Hz) | 1H | H-5 (Resorcinol ring) |

| 6.70 | Doublet (J=8.8 Hz) | 2H | H-2', H-6' (p-Phenol ring, AA'BB' system) |

| 6.55 | Doublet (J=8.8 Hz) | 2H | H-3', H-5' (p-Phenol ring, AA'BB' system) |

| 6.30 | dd (J=8.5, 2.5 Hz) | 1H | H-6 (Resorcinol ring) |

| 6.15 | Doublet (J=2.5 Hz) | 1H | H-2 (Resorcinol ring) |

LC-MS/MS: Exact Mass and Fragmentation Dynamics

Causality: To validate the intact molecular weight and probe the relative bond strengths, we employ Electrospray Ionization (ESI) coupled with quadrupole time-of-flight (QTOF) mass spectrometry. ESI is a "soft" ionization technique that prevents premature fragmentation. By operating in negative ion mode, we exploit the high acidity of the phenolic hydroxyl groups to efficiently generate the [M-H]⁻ precursor ion. Subsequent Collision-Induced Dissociation (CID) targets the weakest bonds—specifically the C-N bonds bridging the rings—yielding a highly specific fragmentation fingerprint that orthogonally confirms the NMR data.

Experimental Protocol:

-

Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Water and Acetonitrile containing 0.1% Formic Acid.

-

Inject 5 µL into an LC-ESI-QTOF system operating in negative ion mode.

-

Isolate the [M-H]⁻ precursor ion (m/z 216) in the quadrupole.

-

Apply a collision energy of 20-30 eV using Argon as the collision gas to induce fragmentation, and record the product ion spectrum.

Proposed ESI-MS/MS fragmentation pathway of the deprotonated molecular ion.

Table 4: LC-MS/MS Fragmentation (Negative Ion Mode)

| m/z | Ion Type | Assignment |

| 216.06 | [M-H]⁻ | Deprotonated intact molecular ion |

| 198.05 | [M-H-H₂O]⁻ | Loss of water from the resorcinol moiety |

| 108.04 | Fragment | p-Aminophenol anion (Heterolytic cleavage) |

| 109.03 | Fragment | Resorcinol radical anion (Homolytic cleavage) |

Conclusion: The Self-Validating System

The spectroscopic analysis of 4-(4-Hydroxyanilino)benzene-1,3-diol presented herein is not merely a collection of data points, but a cohesive, self-validating matrix. The exact mass (m/z 216.06) confirms the molecular formula. The MS/MS cleavage patterns confirm the presence of two distinct ring systems bridged by an amine. The NMR data maps the exact 1,2,4- and 1,4-substitution patterns of these rings, while FTIR and UV-Vis validate the electronic and hydrogen-bonding environments. For drug development professionals utilizing this scaffold as a tyrosinase inhibitor, this rigorous analytical framework ensures absolute structural confidence prior to biological assay deployment.

References

-

Discovery of Resorcinol-Based Polycyclic Structures as Tyrosinase Inhibitors for Treatment of Parkinson's Disease. ACS Chemical Neuroscience.[Link]

-

Structure and inhibition mechanism of some synthetic compounds and phenolic derivatives as tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

-

Characterisation of Physical, Spectral and Thermal Properties of Biofield treated Resorcinol. Longdom Publishing / ResearchGate.[Link]

Technical Whitepaper: Chemical Profiling, Synthesis, and Applications of 4-(4-Hydroxyanilino)benzene-1,3-diol

Executive Summary

4-(4-Hydroxyanilino)benzene-1,3-diol is a highly electron-rich, trihydroxylated diarylamine. Characterized by a resorcinol core covalently linked to a p-aminophenol moiety, this compound serves as a critical, albeit specialized, building block in the development of kinase inhibitors, advanced redox-active materials, and oxidation dyes. This whitepaper provides a comprehensive technical framework for its identification, synthetic assembly, and mechanistic profiling, designed for researchers and drug development professionals.

Chemical Identity & CAS Registry Status

A common operational hurdle in drug discovery is the procurement and literature tracking of highly specific intermediate scaffolds. While the parent resorcinol (CAS 108-46-3) and simple derivatives like 4-aminoresorcinol (CAS 13066-95-0) possess universally recognized Chemical Abstracts Service (CAS) Registry Numbers, the exact unmodified structure of 4-(4-Hydroxyanilino)benzene-1,3-diol currently lacks a widely indexed, public CAS number in standard open databases.

Instead, this compound is primarily tracked via proprietary vendor catalog identifiers (e.g., Smolecule)[1] or through its standardized structural representations (IUPAC, SMILES). Structurally related analogs, particularly those incorporating a thiazole bridge, are heavily documented in patent literature for modulating Axl and Mer receptor tyrosine kinases in oncology[2].

Physicochemical Profiling

To facilitate computational modeling and formulation strategies, the fundamental physicochemical properties of 4-(4-Hydroxyanilino)benzene-1,3-diol are summarized below.

| Property | Value |

| IUPAC Name | 4-[(4-hydroxyphenyl)amino]benzene-1,3-diol |

| Molecular Formula | C12H11NO3[1] |

| Molecular Weight | 217.22 g/mol [1] |

| Monoisotopic Mass | 217.0739 Da |

| Hydrogen Bond Donors | 4 (3x Ar-OH, 1x Ar-NH-Ar) |

| Hydrogen Bond Acceptors | 3 (3x Ar-O-) |

| Topological Polar Surface Area (TPSA) | ~72.5 Ų |

Synthetic Methodology: A Self-Validating Protocol

The synthesis of highly electron-rich diarylamines is notoriously prone to oxidative degradation. Traditional Ullmann couplings often require harsh conditions that destroy the resorcinol core. Therefore, a mild, self-validating Buchwald-Hartwig cross-coupling strategy utilizing protected precursors is strictly required.

Experimental Workflow

Step 1: Precursor Protection Causality: The free hydroxyl groups on both the resorcinol and phenol rings will poison the palladium catalyst and lead to complex oligomeric mixtures.

-

Utilize 2,4-dimethoxyaniline as the protected resorcinol core.

-

Utilize 4-bromophenol tert-butyldimethylsilyl (TBS) ether as the aryl halide.

Step 2: Catalytic Cross-Coupling

-

Reagents: Pd(OAc)2 (5 mol%), XPhos (10 mol%), Cs2CO3 (2.0 equiv), Toluene (0.2 M).

-

Procedure: Degas the solvent via three freeze-pump-thaw cycles. Heat at 90°C for 12 hours under argon.

-

Causality: XPhos is selected because its extreme steric bulk prevents the formation of inactive bis(amine)palladium complexes, a common failure point when coupling electron-rich anilines.

-

In-Process Validation: Monitor via LC-MS. The intermediate should yield a distinct peak corresponding to the protected mass.

Step 3: Global Deprotection & Anaerobic Isolation

-

Reagents: Boron tribromide (BBr3, 4.0 equiv) in anhydrous CH2Cl2 at -78°C.

-

Procedure: Slowly warm to room temperature. Quench strictly with degassed aqueous NaHCO3 under a stream of nitrogen.

-

Causality: BBr3 efficiently cleaves the robust methyl ethers. The subsequent aqueous workup simultaneously hydrolyzes the labile TBS group. Crucially, the quench must be anaerobic; the fully deprotected trihydroxydiphenylamine will rapidly auto-oxidize to a quinone-imine upon exposure to atmospheric oxygen.

Fig 1: Synthetic workflow for 4-(4-Hydroxyanilino)benzene-1,3-diol via Pd-catalyzed cross-coupling.

Mechanistic Insights: Redox Activity & Pharmacological Potential

The pharmacological and material utility of 4-(4-Hydroxyanilino)benzene-1,3-diol is fundamentally driven by its redox lability. In biological systems, diarylamines act as potent radical scavengers.

Upon encountering reactive oxygen species (ROS), the molecule undergoes a sequential two-electron, two-proton oxidation. The initial single-electron transfer generates a highly resonance-stabilized nitrogen-centered radical, distributed across both the resorcinol and phenol rings. A subsequent oxidation yields a highly electrophilic quinone-imine . In targeted drug design, this quinone-imine intermediate can be leveraged as a transient covalent binder to cysteine residues in the ATP-binding pockets of overexpressed kinases (e.g., Axl/Mer in myeloid leukemias)[2].

Fig 2: Two-electron redox cycling mechanism of 4-(4-Hydroxyanilino)benzene-1,3-diol.

Analytical Characterization Standards

To verify the integrity of the synthesized batch and rule out oxidative degradation, the following self-validating analytical benchmarks must be met:

-

High-Resolution Mass Spectrometry (HRMS-ESI): The presence of the intact molecule must be confirmed. For the formula C12H11NO3, the calculated

is 218.0817 m/z[3]. Any significant peak at 216.06 m/z indicates premature oxidation to the quinone-imine. -

1H NMR (in degassed DMSO-d6): The spectrum must feature three distinct broad singlets integrating to 1H each (representing the three -OH groups) and a highly deshielded singlet for the bridging secondary amine (-NH-).

References

- Buy 4-(4-Hydroxyanilino)

- WO2019148044A1 - Compounds for the treatment of kinase-dependent disorders Source: Google Patents URL

- Source: shu.ac.

Sources

Crystal structure of 4-(4-Hydroxyanilino)benzene-1,3-diol

An In-Depth Technical Guide to the Prospective Crystal Structure of 4-(4-Hydroxyanilino)benzene-1,3-diol

Abstract

This technical guide provides a comprehensive, prospective framework for the synthesis, crystallization, and complete crystal structure elucidation of 4-(4-Hydroxyanilino)benzene-1,3-diol. While a public crystal structure for this specific molecule is not available at the time of writing, this document serves as an authoritative roadmap for researchers in crystallography, medicinal chemistry, and drug development. By detailing field-proven methodologies from chemical synthesis to single-crystal X-ray diffraction (SCXRD) analysis, this guide explains the causality behind experimental choices and establishes a self-validating system for obtaining and interpreting the crystal structure. The insights gained from this process are critical for understanding the solid-state properties that govern the developability of this and other novel pharmaceutical compounds.

Introduction: The Rationale for Structural Elucidation

The compound 4-(4-Hydroxyanilino)benzene-1,3-diol is a diarylamine featuring a resorcinol moiety linked to a p-aminophenol group. This unique combination of hydrogen bond donors (-OH, -NH) and acceptors (-OH) within a semi-rigid aromatic framework suggests a high potential for forming complex and robust intermolecular networks. In the context of drug development, such interactions are paramount as they dictate the material's solid-state properties, including polymorphism, solubility, dissolution rate, and stability.[1][2]

The three-dimensional arrangement of molecules in a crystal, known as the crystal packing, directly influences these critical physicochemical properties. A drug candidate's efficacy and manufacturability are contingent on a stable and well-characterized crystalline form.[3][4] The appearance of an unexpected, more stable polymorph can have disastrous consequences during late-stage development, altering the drug's bioavailability and potentially rendering it ineffective or unsafe.[1]

Therefore, the early and thorough elucidation of the crystal structure of a novel compound like 4-(4-Hydroxyanilino)benzene-1,3-diol is not merely an academic exercise but a foundational step in de-risking its development pathway. This guide outlines the complete workflow to achieve this, providing both the "how" and the "why" for each critical step.

Proposed Synthesis of 4-(4-Hydroxyanilino)benzene-1,3-diol

To obtain material for crystallization, a reliable synthetic route is required. The formation of the C-N bond linking the two aromatic rings is the key transformation. The Palladium-catalyzed Buchwald-Hartwig amination is the method of choice for this purpose, offering high efficiency and broad functional group tolerance for coupling aryl halides with amines.[5][6] A plausible strategy involves the coupling of a protected 4-haloresorcinol with 4-aminophenol, followed by deprotection.

Synthetic Pathway Rationale

The hydroxyl groups of both resorcinol and 4-aminophenol are acidic and can interfere with the catalytic cycle of the Buchwald-Hartwig reaction. Therefore, protection of these groups is a prudent choice to prevent side reactions and improve yield. Benzyl ethers are suitable protecting groups as they are stable to the reaction conditions and can be readily removed via hydrogenolysis. The reaction would proceed between 4-bromo-1,3-dibenzyloxybenzene and 4-(benzyloxy)aniline.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

-

Step 1: Buchwald-Hartwig Coupling.

-

To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (1.5 mol%), a suitable phosphine ligand such as XPhos (3 mol%), and sodium tert-butoxide (1.4 equiv).

-

Add 4-bromo-1,3-dibenzyloxybenzene (1.0 equiv) and 4-(benzyloxy)aniline (1.1 equiv).

-

Add anhydrous toluene and stir the mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the protected intermediate.

-

-

Step 2: Hydrogenolysis (Deprotection).

-

Dissolve the purified intermediate in a suitable solvent such as ethanol or tetrahydrofuran.

-

Add a catalytic amount of palladium on carbon (10% w/w).

-

Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC/LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the final product, 4-(4-Hydroxyanilino)benzene-1,3-diol. Further purification can be achieved by recrystallization.

-

Crystallization: The Art and Science of Growing Single Crystals

The success of SCXRD is entirely dependent on the quality of the single crystal.[7][8] The goal is to produce a well-ordered, single-domain crystal of sufficient size (typically >20 µm in all dimensions) and free of defects.[9] This is achieved by creating a state of supersaturation from which the compound slowly precipitates in an ordered fashion.

Rationale for Crystallization Screening

The choice of solvent and crystallization technique is critical and often empirical. A systematic screening of various conditions is the most effective approach. The ideal solvent is one in which the compound is moderately soluble, with solubility increasing significantly with temperature.[10]

Recommended Crystallization Techniques

-

Slow Evaporation: A solution of the compound is left undisturbed in a vial covered with a perforated seal, allowing the solvent to evaporate slowly, thereby increasing the concentration to the point of crystallization. This is often a good starting point due to its simplicity.[11]

-

Vapor Diffusion: A concentrated solution of the compound in a "good" solvent is placed in a small, open vial. This vial is then sealed inside a larger jar containing a "poor" solvent (an anti-solvent) in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[8]

-

Solvent Layering: A concentrated solution of the compound is placed in a narrow tube or vial. A less dense, miscible anti-solvent is then carefully layered on top to create a distinct interface. Crystals grow at this interface as the solvents slowly mix via diffusion.[11]

Protocol: Systematic Crystallization Screening

-

Purity Check: Ensure the synthesized compound is of high purity (>95%), as impurities can inhibit crystal growth.

-

Solubility Testing: Test the solubility of ~1-2 mg of the compound in 0.1 mL of various solvents (see Table 1) at room temperature and upon heating.

-

Setup Screening Vials:

-

For Slow Evaporation , prepare saturated or near-saturated solutions in promising solvents (where the compound is sparingly to moderately soluble).

-

For Vapor Diffusion , use a good solvent to dissolve the compound and a range of anti-solvents.

-

-

Incubation: Store the vials in a vibration-free environment and observe them periodically over several days to weeks.

-

Harvesting: Once suitable crystals have formed, carefully harvest them using a cryoloop or a fine needle.

| Solvent Class | Examples | Polarity | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High | Can form hydrogen bonds, good for polar compounds. |

| Ketones | Acetone | Medium-High | Good general-purpose solvent. |

| Esters | Ethyl Acetate | Medium | Less polar, good for creating solvent mixtures. |

| Ethers | Tetrahydrofuran (THF) | Medium | Can act as a hydrogen bond acceptor. |

| Aprotic Polar | Acetonitrile, DMSO, DMF | High | Use sparingly; high solubility can make crystallization difficult.[9] |

| Non-polar | Toluene, Heptane | Low | Often used as anti-solvents in diffusion methods. |

| Mixtures | e.g., Ethanol/Water, Acetone/Heptane | Variable | Allows for fine-tuning of solubility. |

| Table 1: Suggested Solvents for Crystallization Screening. |

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.[12][13] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol: Data Collection and Structure Determination

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically at a low temperature (e.g., 100 K) to minimize thermal motion and radiation damage.[14]

-

Data Collection: The mounted crystal is placed in a diffractometer. An intense beam of monochromatic X-rays is directed at the crystal, which is rotated during the experiment. The diffracted X-rays are recorded by a detector as a series of images.[13]

-

Data Processing: Specialized software is used to process the diffraction images.[15]

-

Indexing: The diffraction spots are used to determine the unit cell parameters and the crystal system.

-

Integration: The intensity of each diffraction spot is measured.

-

Scaling and Merging: Data from all images are scaled and symmetry-related reflections are merged to create a final reflection file.

-

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, which reveals the positions of the atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes atomic coordinates, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns.[12]

-

Validation: The final structure is validated using established crystallographic metrics (e.g., R-factors, goodness-of-fit) and checked for geometric plausibility.

Anticipated Structural Features and Analysis

The structural features of 4-(4-Hydroxyanilino)benzene-1,3-diol will be dictated by a balance of intramolecular conformation and intermolecular packing forces.

Hypothetical Crystallographic Data

The following table represents a realistic set of crystallographic parameters that might be obtained for this compound.

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₁₂H₁₁NO₃ | Defines the molecular composition. |

| Formula Weight | 217.22 | Molar mass of the asymmetric unit. |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |

| a, b, c (Å) | 8.5, 12.0, 10.5 | Dimensions of the unit cell. |

| β (°) | 98.5 | Angle of the unit cell for a monoclinic system. |

| Volume (ų) | 1058 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| Density (calc) (g/cm³) | 1.36 | Calculated density of the crystal. |

| R₁ [I > 2σ(I)] | < 0.05 | A key indicator of the quality of the final model fit. |

| wR₂ (all data) | < 0.15 | A weighted R-factor for all data. |

| Table 2: Example of a Crystallographic Data Table. |

Key Intermolecular Interactions

The presence of three hydroxyl groups and one secondary amine group makes extensive hydrogen bonding inevitable. These interactions are the primary drivers of the crystal packing.[16][17]

-

Hydrogen Bonding: Expect a complex 3D network of O-H···O, N-H···O, and potentially O-H···N hydrogen bonds. The specific pattern of these bonds (e.g., forming chains, sheets, or rings) will define the supramolecular architecture.[18][19]

-

π-π Stacking: The two aromatic rings provide sites for π-π stacking interactions, which will likely contribute to the overall stability of the crystal lattice. The conformation (dihedral angle between the rings) will influence whether these interactions are face-to-face or offset.

Caption: Potential intermolecular interactions in the crystal lattice.

Implications for Drug Development

Obtaining the single-crystal structure is a critical milestone. The resulting data provides invaluable insights:

-

Polymorph Identification: The determined structure represents one possible polymorph. This structure's calculated powder X-ray diffraction (PXRD) pattern serves as a unique fingerprint to identify this form in bulk samples and screen for other polymorphs.[3]

-

Stability and Formulation: The hydrogen bonding network and packing efficiency provide clues about the material's physical and chemical stability. For example, a tightly packed structure with no solvent-accessible voids suggests good stability and low hygroscopicity.[2]

-

Solubility and Bioavailability: The crystal lattice energy, which is related to the strength of the intermolecular interactions, influences the compound's solubility. Understanding the structure can aid in the design of strategies (e.g., co-crystals, salts) to modulate solubility and enhance bioavailability.[4][20]

-

Intellectual Property: A well-characterized, novel crystalline form of an active pharmaceutical ingredient (API) is patentable, providing a significant competitive advantage.[1]

Conclusion

This guide presents a rigorous and systematic methodology for determining the crystal structure of 4-(4-Hydroxyanilino)benzene-1,3-diol, a molecule of potential pharmaceutical interest. By following a logical progression from rational synthesis and comprehensive crystallization screening to detailed SCXRD analysis, researchers can obtain a complete and unambiguous three-dimensional structure. This structural information is not an end in itself but a critical tool that informs every subsequent stage of drug development, from lead optimization and formulation to manufacturing and regulatory filing. The principles and protocols outlined herein provide a robust framework for the solid-state characterization of this and other novel chemical entities, ultimately enabling the development of safer and more effective medicines.

References

-

SPT Labtech. Chemical crystallization.

-

University of California, Los Angeles. SOP: CRYSTALLIZATION.

-

Dunitz, J. D., & Gavezzotti, A. (2015). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? PMC.

-

Crystal Pharmatech. (2025). Solid-State, Crystallization, and CMC Control for Drug Development – A Crystal Pharmatech Case Study Series.

-

Lecomte, C. Guide for crystallization.

-

Wikipedia. Buchwald–Hartwig amination.

-

Taylor, L. S., & Zhang, G. G. Z. (2022). Crystallizing the Role of Solid-State Form in Drug Delivery. ACS Publications.

-

Selvita. Solid State Characterization.

-

Syrris. (2024). Pharmaceutical Crystallization in drug development.

-

Saint-Petersburg University. Single crystal X-ray diffraction analysis.

-

Improved Pharma. (2025). Single Crystal X-Ray Structure Determination.

-

Amgen. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.

-

Coles, S. J., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton ePrints.

-

Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.

-

Deka, R. C., & Ahmed, R. (2016). Quantum Mechanical Studies on the Mode of Hydrogen Bonding, Stability and Molecular Conformations of Phenol-Water Complexes. SCIRP.

-

Chemistry Shorts. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.

-

Wang, X., et al. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. PMC.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

-

Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

-

Rigaku. Single Crystal X-ray diffraction.

-

Ferguson, G., et al. (1998). A study of the crystal and molecular structures of phenols with only intermolecular hydrogen bonding. Journal of the Chemical Society, Perkin Transactions 2.

-

Stanford University. (2024). User Guide - Data Collection and Processing. Macromolecular Crystallography.

-

The Biochemist. (2021). A beginner's guide to X-ray data processing. Portland Press.

-

Barbour, L. J., & Lobb, K. A. (2011). OHphenol⋯OHalcohol hydrogen-bonding as the preferred hydrogen-bonded interaction in the crystal structures of three isomers of methylolphenol: analysis of hydrogen-bonding interactions in phenol and alcohol containing molecules. RSC Publishing.

-

Google Patents. (1991). Process for the preparation of m-aminophenols from resorcinol.

-

Martins, M. A. R., et al. (2021). The Role of Hydrogen Bond Donor on the Extraction of Phenolic Compounds from Natural Matrices Using Deep Eutectic Systems. PMC.

-

Clive, D. L. J., et al. (2018). Formation of 3-Aminophenols from Cyclohexane-1,3-diones. University of Alberta.

-

Kakkar, S., et al. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Journal of Applied Pharmaceutical Research.

Sources

- 1. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selvita.com [selvita.com]

- 3. Solid-State, Crystallization, and CMC Control for Drug Development – A Crystal Pharmatech Case Study Series - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 4. syrris.com [syrris.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sptlabtech.com [sptlabtech.com]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. science.uct.ac.za [science.uct.ac.za]

- 11. unifr.ch [unifr.ch]

- 12. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]

- 13. rigaku.com [rigaku.com]

- 14. improvedpharma.com [improvedpharma.com]

- 15. portlandpress.com [portlandpress.com]

- 16. Quantum Mechanical Studies on the Mode of Hydrogen Bonding, Stability and Molecular Conformations of Phenol-Water Complexes [scirp.org]

- 17. The Role of Hydrogen Bond Donor on the Extraction of Phenolic Compounds from Natural Matrices Using Deep Eutectic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. OHphenol⋯OHalcohol hydrogen-bonding as the preferred hydrogen-bonded interaction in the crystal structures of three isomers of methylolphenol: analysis of hydrogen-bonding interactions in phenol and alcohol containing molecules - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 19. japtronline.com [japtronline.com]

- 20. pubs.acs.org [pubs.acs.org]

Physical and Chemical Characteristics of Hydroxyanilino-Benzenediols: A Comprehensive Guide to Redox Behavior and Enzyme Inhibition

Executive Summary

Hydroxyanilino-benzenediols (HABs) represent a highly specialized class of bifunctional organic molecules characterized by the fusion of a benzenediol moiety (such as catechol or resorcinol) with a hydroxyanilino group. In the realm of medicinal chemistry and materials science, these compounds are highly valued for their exceptional electron-donating capabilities, making them potent antioxidants and highly effective metalloenzyme inhibitors.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the physical chemistry, structural thermodynamics, and synthetic methodologies of HABs. We will explore the causality behind their redox cycling and detail self-validating protocols for their synthesis and application in drug development, specifically targeting tyrosinase inhibition for hyperpigmentation and melanoma research.

Molecular Architecture and Physical Chemistry

The core chemical behavior of hydroxyanilino-benzenediols is dictated by their extensive conjugated

The structural homology of HABs to natural substrates like L-DOPA allows them to act as competitive inhibitors or "suicide substrates" in enzymatic pathways. Their physical properties are perfectly poised for biological integration, adhering strictly to Lipinski's Rule of Five for drug-likeness.

Quantitative Data Summary

The following table summarizes the physical and chemical properties of a representative HAB, 4-(2-hydroxyanilino)benzene-1,2-diol (CAS: 527707-61-5) .

| Property | Value | Analytical Significance |

| Molecular Weight | 217.22 g/mol | Optimal for dermal penetration and cellular uptake. |

| XLogP3 | 2.4 - 2.6 | Balances aqueous solubility with lipophilicity for membrane permeation. |

| Topological Polar Surface Area (TPSA) | 72.7 Ų | Indicates excellent bioavailability and favorable hydrogen-bonding capacity. |

| H-Bond Donors / Acceptors | 4 / 4 | Facilitates strong bidentate chelation with metalloenzymes (e.g., Cu in Tyrosinase). |

| Redox Potential (E½) | ~ +0.35 V vs Ag/AgCl | Poised perfectly to scavenge ROS without auto-oxidizing in ambient air. |

Chemical Synthesis: Oxidative Cross-Coupling Protocol

The synthesis of HABs requires precise control over oxidation states. Direct amination of benzenediols is challenging due to the risk of over-oxidation and polymerization. The following step-by-step methodology utilizes an in situ generated o-quinone intermediate, followed by a regioselective Michael-type addition.

Protocol: Synthesis of 4-(2-hydroxyanilino)benzene-1,2-diol

Objective: Synthesize the target HAB via controlled oxidative cross-coupling, preventing the formation of polymeric humic acids.

-

Step 1: In situ Quinone Generation. Dissolve 10 mmol of benzene-1,2-diol (catechol) in 50 mL of a 1:1 mixture of methanol and phosphate buffer (pH 6.8). Add 15 mmol of Silver(I) oxide (Ag₂O).

-

Causality: Ag₂O is selected as a mild, single-electron oxidant. It generates the highly reactive 1,2-benzoquinone intermediate without over-oxidizing the substrate. The pH 6.8 buffer is critical; it prevents the base-catalyzed auto-polymerization of the nascent quinone.

-

-

Step 2: Nucleophilic Addition. Slowly add 10 mmol of 2-aminophenol dropwise over 30 minutes while maintaining the reaction vessel at 0°C.

-

Causality: The low temperature controls the reaction kinetics, thermodynamically favoring the 1,4-Michael addition at the less sterically hindered C-4 position of the benzoquinone ring.

-

-

Step 3: Quenching and Reduction (Self-Validating Step). After 2 hours of stirring, the solution will appear dark brown/black (indicating the presence of imino-quinone intermediates). Add an excess of ascorbic acid (20 mmol) until the solution rapidly shifts to a pale yellow color.

-

Causality: Ascorbic acid acts as a self-validating reducing agent. The distinct colorimetric shift visually confirms the complete reduction of the oxidized intermediates back to the stable, target benzenediol state.

-

-

Step 4: Purification. Filter the mixture through a Celite pad to remove insoluble silver salts. Extract the filtrate with ethyl acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexane:EtOAc 60:40) to yield the crystalline product.

Fig 1. Synthesis workflow and redox cycling mechanism of hydroxyanilino-benzenediols.

Redox Chemistry and Antioxidant Mechanisms

The pharmacological value of HABs is deeply rooted in their redox properties. Similar to natural naphthoquinones like juglone, which modulate cellular oxidative stress , HABs act as potent electron donors.

When exposed to Reactive Oxygen Species (ROS) such as superoxide (

Pharmacological Application: Tyrosinase Inhibition

Tyrosinase is a copper-containing metalloenzyme responsible for the rate-limiting steps in melanogenesis (the hydroxylation of tyrosine to L-DOPA, and the oxidation of L-DOPA to dopaquinone). Overactivity of this enzyme leads to hyperpigmentation disorders and is a target in melanoma therapies.

HABs, particularly derivatives like (E)-4-((4-hydroxyphenylimino)methyl)benzene-1,2-diol, have been proven to be exceptionally potent tyrosinase inhibitors. Studies demonstrate that these derivatives exhibit non-competitive or mixed-type inhibition with

Mechanism of Action

-

Bidentate Chelation: The adjacent hydroxyl groups on the benzenediol ring act as a bidentate ligand, chelating the binuclear copper (

) active site of tyrosinase, physically blocking substrate entry. -

Electronic Interference: The hydroxyanilino moiety provides secondary binding affinity via hydrogen bonding with peripheral amino acid residues in the enzyme's active pocket, anchoring the inhibitor.

-

Quinone Scavenging: Any dopaquinone that manages to form is rapidly reduced back to L-DOPA by the HAB's antioxidant redox cycle, effectively halting the polymerization of melanin.

Fig 2. Dual-action tyrosinase inhibition pathway by hydroxyanilino-benzenediol derivatives.

Conclusion & Future Perspectives

Hydroxyanilino-benzenediols represent a masterclass in rational drug design, combining the metal-chelating prowess of catechols with the electronic tunability of anilines. Their self-regenerating redox properties and high affinity for metalloenzymes make them prime candidates not only for dermatological skin-whitening agents but also as neuroprotective therapeutics against oxidative stress-induced neurodegeneration (e.g., Parkinson's disease, where L-DOPA regulation is critical). Future research should focus on optimizing the lipophilicity of the aniline ring to enhance blood-brain barrier penetration.

References

-

Ahmad, S., et al. (2019). Juglone in Oxidative Stress and Cell Signaling. Antioxidants (Basel, Switzerland), 8(4), 103. MDPI. URL: [Link]

-

Bae, S. J., et al. (2012). Design, synthesis, and evaluation of (E)-N-substituted benzylidene-aniline derivatives as tyrosinase inhibitors. European Journal of Medicinal Chemistry, 57, 383-390. PubMed. URL: [Link]

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Hydroxyanilino)benzene-1,3-diol

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

4-(4-Hydroxyanilino)benzene-1,3-diol, also known as 2,4,4'-trihydroxydiphenylamine, is a molecule of significant interest due to its structural resemblance to compounds used as antioxidants, dye intermediates, and potential pharmaceutical agents. A comprehensive understanding of its solubility and stability is paramount for any successful application. This guide provides a detailed examination of the key physicochemical properties of this compound, focusing on its solubility in various media and its inherent stability challenges. We present field-proven, step-by-step protocols for accurately assessing these characteristics and discuss critical factors that influence them, such as pH, temperature, and atmospheric exposure. Furthermore, this guide outlines strategic approaches for enhancing solubility and mitigating degradation, providing researchers with the foundational knowledge required for formulation development and reliable experimental design.

Introduction and Physicochemical Profile

4-(4-Hydroxyanilino)benzene-1,3-diol is a diphenylamine derivative featuring three hydroxyl groups distributed across its two phenyl rings. This unique structure, combining a secondary amine with multiple phenolic moieties, dictates its chemical behavior. The electron-rich aromatic rings and the presence of both hydrogen bond donors (-OH, -NH) and acceptors (-O-, -N-) suggest a complex solubility profile and a high susceptibility to oxidative degradation.[1][2] Understanding these properties is a critical first step in harnessing the molecule's potential.

Chemical Structure:

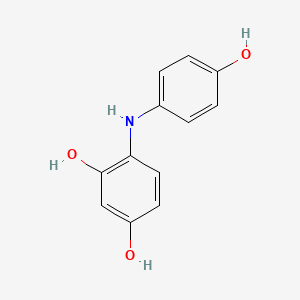

Figure 1. Molecular structure of 4-(4-Hydroxyanilino)benzene-1,3-diol.

While specific experimental data for this exact molecule is not widely published, its properties can be inferred from its constituent functional groups—diphenylamine and resorcinol/phenol moieties.

Table 1: Key Physicochemical Properties (Estimated & Inferred)

| Property | Value/Information | Significance |

| IUPAC Name | 4-(4-Hydroxyanilino)benzene-1,3-diol | Standardized chemical identifier. |

| Synonym | 2,4,4'-Trihydroxydiphenylamine | Common alternative name. |

| Molecular Formula | C₁₂H₁₁NO₃ | Defines the elemental composition. |

| Molecular Weight | 217.22 g/mol | Crucial for molar concentration calculations. |

| pKa | Multiple values expected | The phenolic -OH groups are weakly acidic, while the aniline -NH group is weakly basic. This predicts pH-dependent solubility. |

| Appearance | Likely a white to off-white or yellowish solid[3] | Color changes can be an initial indicator of oxidative degradation.[4] |

| General Solubility | Moderately soluble in water; dissolves well in many common organic solvents[3] | Governed by the balance of polar hydroxyl groups and the nonpolar phenyl rings. |

Solubility Profile: Assessment and Enhancement

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.[5] For 4-(4-Hydroxyanilino)benzene-1,3-diol, solubility is expected to be highly dependent on the solvent's polarity and the pH of aqueous media.

pH-Dependent Aqueous Solubility

The presence of acidic phenolic groups and a basic amine group means that the molecule's net charge will change with pH.

-

In acidic media (low pH): The secondary amine is likely to be protonated (-NH₂⁺-), increasing the molecule's polarity and potentially enhancing its solubility in water.

-

In alkaline media (high pH): The phenolic hydroxyl groups will be deprotonated (-O⁻), forming phenoxide ions. This also increases polarity and should enhance aqueous solubility.[6]

-

Near neutral pH: The molecule will be in its least ionized state, likely corresponding to its lowest aqueous solubility.

A complete pH-solubility profile across the physiological range (pH 1.2 to 6.8) is essential for pharmaceutical development.[7][8]

Solubility in Organic Solvents

Based on its structure, the compound is expected to exhibit good solubility in polar organic solvents that can engage in hydrogen bonding, such as:

-

Alcohols (Methanol, Ethanol)

-

Dimethyl sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

Solubility will likely be lower in less polar solvents like ethyl acetate and poor in nonpolar solvents such as hexanes.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining thermodynamic solubility.[8][9] It is a robust protocol that ensures equilibrium is reached between the dissolved and undissolved compound.

Methodology:

-

Preparation: Add an excess amount of solid 4-(4-Hydroxyanilino)benzene-1,3-diol to a series of vials, each containing a precisely known volume of the desired solvent (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, methanol, etc.).[8] The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-72 hours) sufficient to reach equilibrium. Preliminary experiments are recommended to determine the necessary equilibration time.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid material to settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

-

Sampling & Dilution: Carefully withdraw a precise aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7]

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent condition.[8]

Visualization: Solubility Assessment Workflow

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile: Degradation Pathways and Assessment

The stability of a molecule is its capacity to resist chemical change over time.[1] 4-(4-Hydroxyanilino)benzene-1,3-diol, with its multiple electron-rich phenolic and aniline groups, is highly susceptible to oxidative degradation.[2][10] Exposure to air (oxygen), light, and elevated temperatures can trigger degradation, leading to discoloration and the formation of impurities.[11][12]

Primary Degradation Pathway: Oxidation

The most probable degradation route is oxidation.

-

Aniline Moiety: The secondary amine can lose a hydrogen atom to form a diphenylamino radical. This radical is a key intermediate in the antioxidant behavior of diphenylamines.[13]

-

Phenolic Moieties: The hydroxyl groups can be oxidized to form semiquinone radicals and subsequently quinone-type structures. These quinones are often highly colored, explaining the yellow or brown appearance of degraded samples.[14]

These oxidative processes can lead to the formation of complex polymeric materials through radical coupling reactions, further reducing the purity and potency of the compound.

Visualization: Postulated Oxidative Degradation

Caption: Postulated oxidative degradation pathway for the title compound.

Experimental Protocol: Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of drug development that accelerates the degradation process to identify likely degradation products and establish the stability-indicating nature of analytical methods.[1][2][10]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a water/methanol mix).

-

Application of Stress Conditions: Aliquot the stock solution and subject it to a range of harsh conditions in parallel. A control sample (stored at 2-8°C, protected from light) should always be included.[4]

-

Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., 60-80°C) for a set time (e.g., 2-8 hours).[15]

-

Base Hydrolysis: Add 0.1 M NaOH and heat. Note: Phenolic compounds can be highly sensitive to alkaline conditions.[6][15]

-

Oxidation: Add a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.[10]

-

Thermal Stress: Store the solution at an elevated temperature (e.g., 60-80°C) in the dark.[10]

-

Photolytic Stress: Expose the solution to a controlled light source that provides both UV and visible output, as specified by ICH Q1B guidelines.

-

-

Neutralization (if applicable): After the stress period, cool the acidic and basic samples and neutralize them.

-

Analysis: Analyze all stressed samples and the control using a stability-indicating HPLC method. The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the primary degradants are formed without completely destroying the parent molecule.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure the parent peak is spectrally pure and co-elution is not occurring.

Visualization: Forced Degradation Study Workflow

Caption: Experimental workflow for a forced degradation study.

Strategies for Stabilization

Given the compound's susceptibility to oxidation, several strategies can be employed to enhance its stability in formulations and during storage.

Table 2: Stabilization Strategies

| Strategy | Mechanism | Rationale & Implementation |

| pH Control | Avoid pH extremes where phenoxide ions form readily. | Formulate in a slightly acidic buffer (e.g., pH 4-6) to maintain the stability of the phenolic groups.[6] |

| Use of Antioxidants | Competitive oxidation. | Add antioxidants like sodium metabisulfite, butylated hydroxytoluene (BHT), or ascorbic acid to the formulation. These will be preferentially oxidized, sparing the primary compound. |

| Inert Atmosphere | Exclusion of oxygen. | For solid material and solutions, purge containers with an inert gas like nitrogen or argon before sealing.[4] This is a standard practice for oxygen-sensitive compounds. |

| Chelating Agents | Sequestration of metal ions. | Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to bind trace metal ions (e.g., Fe³⁺, Cu²⁺) that can catalyze oxidative reactions.[4] |

| Protection from Light | Prevention of photolytic degradation. | Store the solid material and any solutions in amber-colored vials or containers wrapped in foil to prevent exposure to UV and visible light.[11] |

| Temperature Control | Reduction of reaction kinetics. | Store the compound at reduced temperatures (e.g., 2-8°C) to slow the rate of all potential degradation reactions.[11][16] |

Conclusion

4-(4-Hydroxyanilino)benzene-1,3-diol is a molecule with a chemical profile that demands careful consideration of its solubility and stability. Its amphiprotic nature results in a strong pH-dependence on aqueous solubility, while its electron-rich structure makes it highly prone to oxidative degradation. By employing systematic experimental protocols such as the shake-flask method for solubility and comprehensive forced degradation studies for stability, researchers can accurately characterize its behavior. The insights gained from these studies are fundamental to guiding the selection of appropriate solvents, predicting in vivo performance, and designing robust formulations. Implementing strategies such as pH control, the use of antioxidants, and protection from light and oxygen are critical for preserving the integrity of this promising compound in research and development settings.

References

-

Teva API. (2018, July 26). Solving solubility issues in modern APIs. Retrieved from [Link]

-

Pharmapproach. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

-

Lee, J. Y., et al. (2021). Direct detection of diphenylamino radical formed by oxidation of diphenylamine using atmospheric pressure chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 35(23), e9163. Retrieved from [Link]

-

Patel, Y. P., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

-

Jain, D., et al. (n.d.). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Diphenylamine – Knowledge and References. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of classification within the Biopharmaceutics Classification System. Retrieved from [Link]

-

Wikipedia. (n.d.). Diphenylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Phenolic compound stability in solution. Retrieved from [Link]

-

ACS Publications. (1949). Derivatives of Diphenylamine as Oxidation-Reduction Indicators in Alkaline Solution. Analytical Chemistry, 21(1), 167-168. Retrieved from [Link]

-

Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Retrieved from [Link]

-

Journal of the Chemical Society (Resumed). (1927). The oxidation of diphenylamine and of its N-derivatives. Part I. Oxidation of >N·CH2R to >N·CO·R. Retrieved from [Link]

-

MDPI. (2025, July 3). Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example. Retrieved from [Link]

-

Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

PubMed. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]

-

IntechOpen. (2017, March 8). Phenolic Compounds: Functional Properties, Impact of Processing and Bioavailability. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Recovery and Stabilization of Anthocyanins and Phenolic Antioxidants of Roselle (Hibiscus sabdariffa L.) with Hydrophilic Deep Eutectic Solvents. Retrieved from [Link]

-

ACS Food Science & Technology. (2025, September 2). First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.). Retrieved from [Link]

-

PubChem. (n.d.). Benzene-1,3-diol, 4-(2-hydroxyphenyliminomethyl)-. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Forced degradation studies: A Stability indicating liquid chromatographic method for the quantification of Mycophenolate mofetil. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Benzenediol, 4,4'-(5-hydroxypentylidene)bis-. Retrieved from [Link]

-

USGS Publications Warehouse. (2025, April 3). Acute Toxicity of 4-hydroxydiphenylamine (4-HDPA) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPDQ), transformation products of 6PPD, to early instars of the mayfly, Neocloeon triangulifer. Retrieved from [Link]

-

EPA CompTox Chemicals Dashboard. (n.d.). 4-{1-Hydroxy-2-[(propan-2-yl)amino]propyl}benzene-1,2-diol. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, August 7). What is the reason for the boiling point of benzene-1,4-diol being higher than that of benzene-1,3-diol?. Retrieved from [Link]

-

Chemball. (n.d.). Benzene-1,3-diol/Resorcinol/3-Hydroxyphenol. Retrieved from [Link]

-

European Commission. (2005). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 1,2,4-Trihydroxybenzene. Retrieved from [Link]

Sources

- 1. ajpsonline.com [ajpsonline.com]

- 2. rjptonline.org [rjptonline.org]

- 3. Diphenylamine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tapi.com [tapi.com]

- 8. who.int [who.int]

- 9. mdpi.com [mdpi.com]

- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Direct detection of diphenylamino radical formed by oxidation of diphenylamine using atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. jchps.com [jchps.com]

- 16. 2,3,4-TRIHYDROXYDIPHENYLMETHANE CAS#: 17345-66-3 [m.chemicalbook.com]

Theoretical studies of 4-(4-Hydroxyanilino)benzene-1,3-diol

An In-Depth Technical Guide to the Theoretical Investigation of 4-(4-Hydroxyanilino)benzene-1,3-diol

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 4-(4-Hydroxyanilino)benzene-1,3-diol. This molecule, combining the structural motifs of a diarylamine and a resorcinol (benzene-1,3-diol), presents a compelling case for study as a potential antioxidant and bioactive agent. Drawing upon established computational chemistry protocols, this document outlines the methodologies for elucidating its structural, electronic, and reactive properties. We will detail the use of Density Functional Theory (DFT) for geometric and spectroscopic analysis, Frontier Molecular Orbital (FMO) theory for reactivity insights, Molecular Electrostatic Potential (MEP) mapping for identifying interactive sites, and molecular docking simulations to predict biological interactions. The causality behind each methodological choice is explained to provide a robust, self-validating system for researchers, scientists, and drug development professionals.

Introduction: Rationale for Investigation

The compound 4-(4-Hydroxyanilino)benzene-1,3-diol is a unique hybrid structure. It incorporates the diarylamine backbone, which is renowned for its radical-trapping antioxidant capabilities, and the polyphenol resorcinol moiety, a common feature in many biologically active compounds.

-

The Diarylamine Core: Diarylamines (Ar₂NH) are highly effective radical-trapping antioxidants used extensively in industrial applications[1]. Their mechanism often involves a proton-coupled electron-transfer (PCET) or hydrogen atom transfer (HAT) from the N-H group to neutralize damaging peroxyl radicals[2]. Theoretical calculations have been instrumental in supporting and explaining these mechanisms, demonstrating that diarylamines can possess higher inherent reactivity than classic phenolic antioxidants[1][2].

-

The Benzene-1,3-diol (Resorcinol) Moiety: The resorcinol framework and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiproliferative, and antifungal properties[3][4]. The hydroxyl groups on the benzene ring are key to their activity, often participating in hydrogen bonding and acting as hydrogen atom donors.

The combination of these two pharmacophores in a single molecule suggests a synergistic potential. Theoretical studies are paramount for predicting this molecule's behavior, stability, and interaction with biological systems in silico, thereby guiding and prioritizing subsequent experimental work.

Computational Methodology: A Validated Approach

The following section details the recommended computational workflow. The choice of methods is grounded in their proven efficacy for analyzing similar molecular systems, ensuring a balance of accuracy and computational efficiency.[5][6]

Geometry Optimization and Spectroscopic Analysis

The foundational step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule.

Protocol:

-

Initial Structure: Draw the 2D structure of 4-(4-Hydroxyanilino)benzene-1,3-diol and convert it to a 3D structure using a molecular editor.

-

Quantum Chemical Calculation: Perform a full geometry optimization using Density Functional Theory (DFT).

-

Software: Gaussian 09W or a similar package[5].

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and provides reliable results for organic molecules[6][7].

-

Basis Set: 6-311++G(d,p). This is a robust basis set that includes diffuse functions (++) for accurately describing lone pairs and anions, and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively, which is crucial for systems with heteroatoms like oxygen and nitrogen.

-

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also yields theoretical FT-IR and Raman spectra, which can be compared with experimental data for model validation.

The causality for this choice lies in its predictive power. An accurately optimized geometry is essential, as all subsequent electronic property calculations are dependent on it. Comparing the calculated vibrational frequencies with experimental data serves as a critical validation of the chosen theoretical model[6].

Electronic and Reactivity Analysis

Once the stable geometry is obtained, we can probe the electronic properties that govern the molecule's reactivity.

Table 1: Key Electronic Properties and Their Significance

| Parameter | Description | Implication for 4-(4-Hydroxyanilino)benzene-1,3-diol |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Represents the ability to donate an electron. A higher HOMO energy suggests stronger electron-donating and antioxidant potential. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Represents the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A small energy gap indicates high chemical reactivity, low kinetic stability, and higher polarizability[8]. This is a key indicator of a molecule's potential to participate in chemical reactions. |

| Global Hardness (η) | A measure of resistance to charge transfer. | Calculated as (I-A)/2, where I is ionization potential and A is electron affinity. Hard molecules have a large energy gap. |

| Electronegativity (χ) | The power of the molecule to attract electrons. | Calculated as (I+A)/2. |

Mapping Reactive Sites: Molecular Electrostatic Potential (MEP)

The MEP surface is a powerful tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. It maps the electrostatic potential onto the electron density surface.

-

Red Regions: Indicate negative potential, rich in electrons. These are sites susceptible to electrophilic attack and favorable for interacting with positive centers (e.g., metal ions)[5].

-

Blue Regions: Indicate positive potential, electron-deficient. These are sites for nucleophilic attack.

-

Green Regions: Indicate neutral potential.

For 4-(4-Hydroxyanilino)benzene-1,3-diol, we would expect to see negative potential (red) around the oxygen atoms of the hydroxyl groups and potentially the nitrogen atom, identifying them as key sites for hydrogen bonding and radical scavenging activity.

Workflow and Data Visualization

A systematic workflow ensures reproducibility and clarity in theoretical research.

Standard Computational Workflow Diagram

The following diagram illustrates the logical progression of the theoretical analyses described.

Sources

- 1. Theoretical investigations of the catalytic antioxidation mechanism of diarylamine and the coordination effects of Fe(iii) and Fe atoms - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. In vivo and in silico pharmacological studies on some new 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Designing, Characterization, DFT, Biological Effectiveness, and Molecular Docking Analysis of Novel Fe(III), Co(II), and Cu(II) Complexes Based on 4-Hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. idosi.org [idosi.org]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Resorcinol Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Resorcinol Derivatives

Introduction: The Enduring Legacy of a Simple Phenol

Resorcinol, or 1,3-dihydroxybenzene, is a deceptively simple aromatic alcohol first prepared by Austrian chemist Heinrich Hlasiwetz in 1864. Initially derived from natural resins, its true potential lay dormant for decades, primarily utilized in the synthesis of dyes and as an antiseptic. However, the 20th and 21st centuries have witnessed the remarkable evolution of the resorcinol core into a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural properties, particularly the meta-positioning of its hydroxyl groups, confer an ability to interact with a wide array of biological targets while resisting the oxidative degradation common to other phenols like catechols and hydroquinones. This guide provides a comprehensive exploration of the historical milestones, synthetic evolution, and diverse therapeutic applications of resorcinol derivatives, tailored for researchers and professionals in the field of drug development.

A Historical Trajectory: From Antiseptics to Targeted Therapies

The journey of resorcinol derivatives from rudimentary topical agents to sophisticated, mechanism-based drugs is a testament to the advancement of medicinal chemistry.

-